325-Fold Higher Potency Against Wild-Type BCR-ABL Compared to Imatinib in Cellular Assays
Dasatinib demonstrates substantially greater potency against wild-type BCR-ABL in cellular proliferation assays compared to the first-generation TKI imatinib. In Ba/F3 cells expressing wild-type BCR-ABL, dasatinib inhibited cell proliferation with an IC50 of 0.6–0.8 nM, whereas imatinib required 260–280 nM to achieve the same 50% inhibition, yielding a 325-fold difference in potency [1]. This enhanced potency translates to effective inhibition at substantially lower drug concentrations in vitro.
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6–0.8 nM |
| Comparator Or Baseline | Imatinib: 260–280 nM |
| Quantified Difference | 325-fold greater potency for dasatinib |
| Conditions | Ba/F3 cells expressing wild-type BCR-ABL; 72-hour proliferation assay |
Why This Matters
Dasatinib achieves equivalent target inhibition at nanomolar concentrations where imatinib is ineffective, enabling lower working concentrations in cell-based assays and potentially reducing off-target effects related to high drug exposure.
- [1] In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. O'Hare T, et al. Cancer Res. 2005;65(11):4500-4505. View Source
